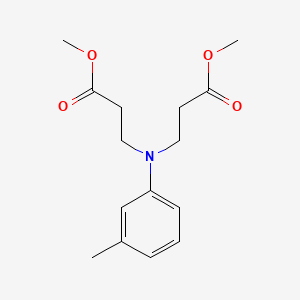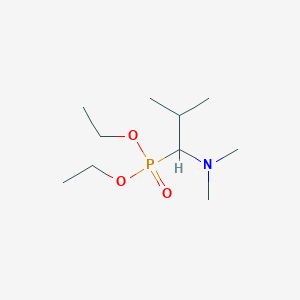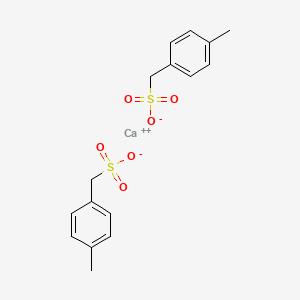![molecular formula C6H5NO2S B13798019 5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one CAS No. 95502-26-4](/img/structure/B13798019.png)
5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) is a heterocyclic compound that features a unique fusion of thiopyrano and isoxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones with thiourea in acetonitrile has been reported . The α-keto bromination of the starting material followed by condensation with thiourea is a key step in this synthesis.
Industrial Production Methods
Industrial production of 5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) involves its interaction with specific molecular targets. For instance, it has been shown to inhibit heat shock protein 90 (HSP90), which plays a crucial role in the stability and function of several oncogenic proteins . The compound binds to the active site of HSP90, disrupting its function and leading to the degradation of client proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: An electron-rich azole with an oxygen atom next to the nitrogen.
Thiazole: A core structural motif present in a wide range of natural products and medicinal compounds.
Pyranothiazole: A related compound with a similar fused ring structure.
Uniqueness
5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) is unique due to its specific fusion of thiopyrano and isoxazole rings, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
95502-26-4 |
|---|---|
Molekularformel |
C6H5NO2S |
Molekulargewicht |
155.18 g/mol |
IUPAC-Name |
7H-thiopyrano[4,3-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C6H5NO2S/c8-5-2-10-3-6-4(5)1-7-9-6/h1H,2-3H2 |
InChI-Schlüssel |
MVEFELQDJZMBII-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=NO2)C(=O)CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)
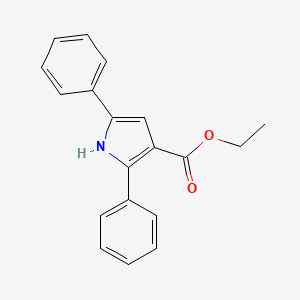
![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)
![Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-](/img/structure/B13797959.png)
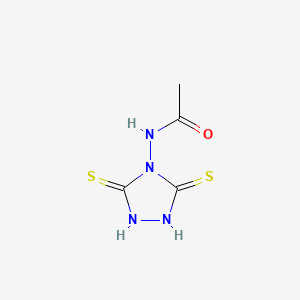

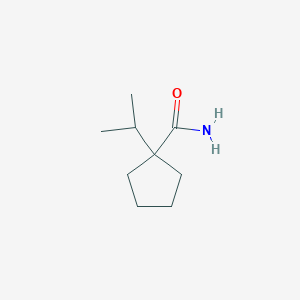
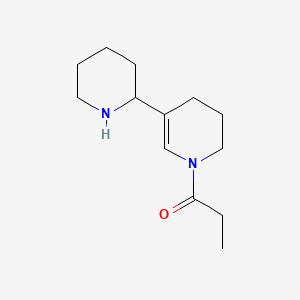
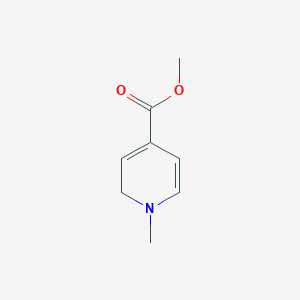
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)

